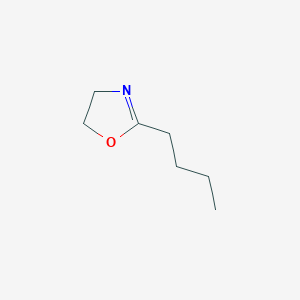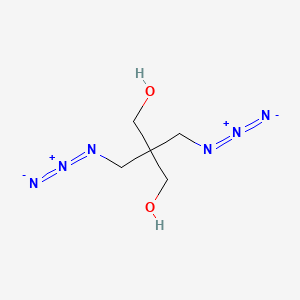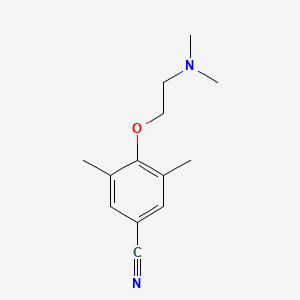
Nicotinic acid sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “Nicotinic acid sodium” is a chemical entity registered in the PubChem database This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Nicotinic acid sodium would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening can be employed to enhance efficiency. Additionally, stringent quality control measures are essential to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid sodium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures under inert atmospheres.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Nicotinic acid sodium has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes and pathways.
Medicine: this compound could be explored for its therapeutic potential, including its use as a drug candidate or in drug delivery systems.
Industry: The compound may find applications in various industrial processes, such as catalysis, materials science, and environmental remediation.
Mechanism of Action
The mechanism of action of Nicotinic acid sodium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic applications and guide further research.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its potential uses in chemistry, biology, medicine, and industry. Further research is needed to fully explore its capabilities and harness its potential for practical applications.
Properties
Molecular Formula |
C6H5NNaO2 |
|---|---|
Molecular Weight |
146.10 g/mol |
InChI |
InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9); |
InChI Key |
MOGXONWQXZGYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carbonitrile](/img/structure/B8675985.png)
![[2-(Benzyloxy)-4-ethyl-6-methylpyridin-3-yl]methanol](/img/structure/B8675988.png)




![methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate](/img/structure/B8676021.png)






